molecular formula C16H21NO4 B587942 (R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C CAS No. 1391067-98-3

(R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C

Cat. No.: B587942
CAS No.: 1391067-98-3
M. Wt: 292.339
InChI Key: NHKFQPDGTLYCSG-OPLOEEBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C is a complex organic compound characterized by its unique structure and isotopic labeling with carbon-13

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the naphthalene core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation is achieved using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Isotopic labeling: Incorporation of carbon-13 is achieved using labeled reagents in the synthesis process.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride can convert it to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups using reagents like sodium hydroxide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Sodium hydroxide, halides, acidic or basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C is used as a model compound to study reaction mechanisms and isotopic effects. Its labeled carbon-13 allows for detailed analysis using nuclear magnetic resonance (NMR) spectroscopy.

Biology

In biological research, this compound can be used to study metabolic pathways and enzyme interactions. The isotopic labeling helps in tracing the compound through various biochemical processes.

Medicine

In medicine, ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide
  • (S)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide

Uniqueness

The uniqueness of ®-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C lies in its isotopic labeling with carbon-13. This labeling allows for advanced analytical techniques, such as NMR spectroscopy, to be used in studying the compound’s properties and interactions in greater detail compared to its non-labeled counterparts.

Biological Activity

(R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide-13C (CAS No. 1391067-98-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C15H21NO4 (with 13C isotope)
  • Molecular Weight : 292.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar naphthalene structures often exhibit significant interactions with enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : Compounds structurally related to this naphthalene derivative have shown inhibitory effects on key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in parasitic organisms like Trypanosoma brucei and Leishmania mexicana, suggesting potential applications in treating parasitic infections .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors due to the presence of methoxy groups which can enhance lipophilicity and receptor binding affinity.

Antiparasitic Activity

A study demonstrated that naphthalene derivatives exhibit selective inhibition against GAPDH in parasites without affecting mammalian GAPDH. This selectivity is crucial for developing antiparasitic drugs that minimize side effects on human enzymes . The IC50 values for similar compounds ranged from 2 to 12 μM against various Trypanosoma species.

Cytotoxicity

Research involving structural analogs of (R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines. For example, a related compound showed a GI50 value of 10 nM against the leukemia cell line CCRF-CEM .

Case Studies

  • Case Study 1 : A series of naphthalene-based compounds were synthesized and evaluated for their biological activities. Among these, (R)-N-(2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-acetamide exhibited promising activity against T. brucei, with further studies needed to elucidate its mechanism of action .
  • Case Study 2 : In vitro assays demonstrated that modifications to the methoxy groups significantly influenced the binding affinity and inhibitory potency of naphthalene derivatives against GAPDH enzymes from parasitic sources .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
Enzyme InhibitionTrypanosoma brucei2 - 12 μM
CytotoxicityCCRF-CEM (leukemia)GI50 = 10 nM
SelectivityMammalian GAPDHNo significant inhibition

Properties

IUPAC Name

N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19)/t16-/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKFQPDGTLYCSG-OPLOEEBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@]1(CCC2=C(C=CC(=C2C1)OC)OC)C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.